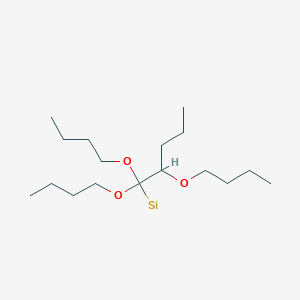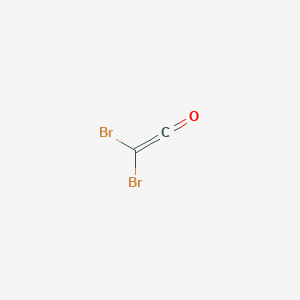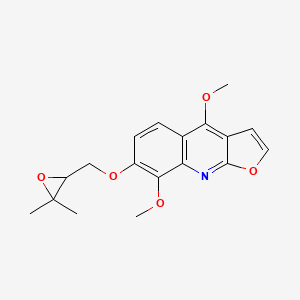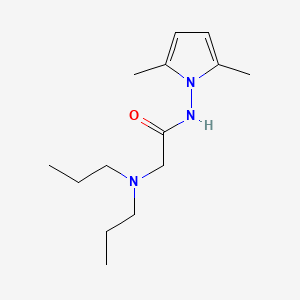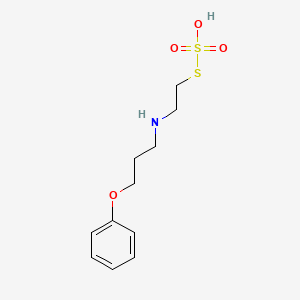
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C11H17NO3S3 It is known for its unique structure, which includes a thiosulfate group attached to an aminoethyl chain, further linked to a phenoxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate typically involves the reaction of 3-phenoxypropylamine with ethylene sulfide, followed by the introduction of a thiosulfate group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH). The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol derivatives.
Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions include sulfonate derivatives, sulfide derivatives, and various substituted aminoethyl compounds. These products have diverse applications in different fields.
Aplicaciones Científicas De Investigación
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a sulfur donor, participating in redox reactions and influencing cellular processes. The phenoxypropyl group may interact with biological membranes, affecting their properties and functions. The aminoethyl chain can form hydrogen bonds and electrostatic interactions with various biomolecules, modulating their activities.
Comparación Con Compuestos Similares
Similar Compounds
S-2-((3-Phenylpropyl)amino)ethyl thiosulfate: Similar structure but with a phenyl group instead of a phenoxy group.
S-2-((3-Methoxypropyl)amino)ethyl thiosulfate: Similar structure but with a methoxy group instead of a phenoxy group.
S-2-((3-Chloropropyl)amino)ethyl thiosulfate: Similar structure but with a chloro group instead of a phenoxy group.
Uniqueness
S-2-((3-Phenoxypropyl)amino)ethyl thiosulfate is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
21224-68-0 |
|---|---|
Fórmula molecular |
C11H17NO4S2 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
3-(2-sulfosulfanylethylamino)propoxybenzene |
InChI |
InChI=1S/C11H17NO4S2/c13-18(14,15)17-10-8-12-7-4-9-16-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,13,14,15) |
Clave InChI |
GNNDJXZJUQHATP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


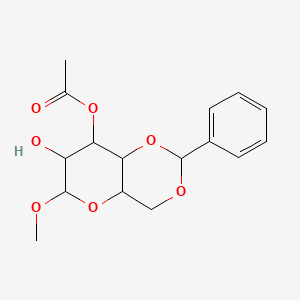
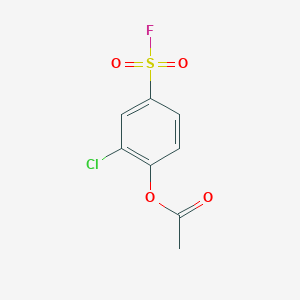
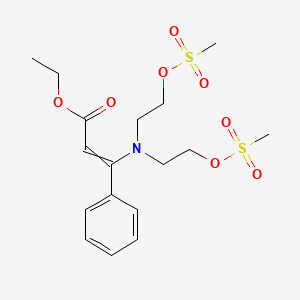

![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
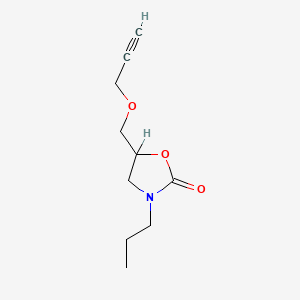
![Dibutylbis[(3-nitrobenzoyl)oxy]stannane](/img/structure/B14711116.png)


